3-Hydroxymethyl-beta-carboline

Übersicht

Beschreibung

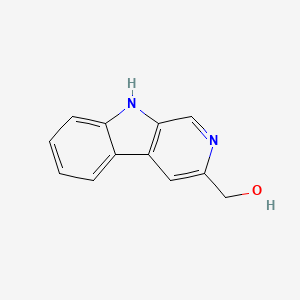

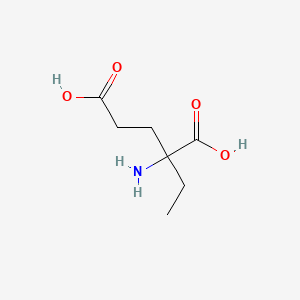

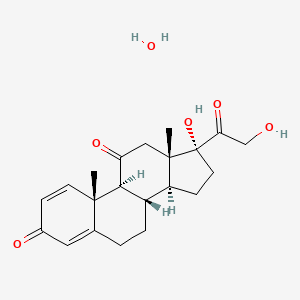

3-Hydroxymethyl-beta-carboline is a naturally occurring chemical compound. It is a heterocyclic compound and is part of the beta-carboline family . It has the empirical formula C12H10N2O and a molecular weight of 198.22 .

Synthesis Analysis

The synthesis of this compound involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C for 2 hours . The reaction is stirred at room temperature, and after completion, water is added to quench the reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a tricyclic, pyridine-fused indole framework . The SMILES string representation of the molecule is OCc1cc2c(cn1)[nH]c3ccccc23 .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of 466°C at 760 mmHg . The density of the compound is 1.385 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Natural Products

3-HMC serves as a significant molecular scaffold in the synthesis of complex natural products. The tricyclic structure of β-carboline alkaloids, to which 3-HMC belongs, is a common framework in many natural compounds with diverse biological activities . Researchers utilize 3-HMC in the total synthesis of these natural products, leveraging its reactivity to introduce various functional groups necessary for mimicking natural compound structures.

Pharmacological Research

In pharmacology, 3-HMC is explored for its potential as a sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial drug candidate . Its ability to interact with central nervous system receptors and enzymes makes it a valuable compound for developing new medications or enhancing the efficacy of existing ones.

Neurological Studies

3-HMC has been reported to inhibit the sleep-inducing effects of benzodiazepines, which are commonly used as sedatives . This property makes it an interesting compound for studying benzodiazepine receptor antagonists, potentially leading to the development of drugs that can counteract the sedative action of benzodiazepines.

Food Chemistry

The formation of 3-HMC and related β-carbolines occurs naturally in foods through the Maillard reaction, which involves amino acids and reducing sugars . Understanding the presence and concentration of 3-HMC in foodstuffs is crucial for assessing dietary exposure and potential health effects, as well as for improving food processing techniques to control these compounds.

Advanced Glycation End-Product (AGE) Research

3-HMC is considered an advanced glycation end-product (AGE), which are compounds formed through non-enzymatic reactions between proteins and sugars in the body . AGEs are associated with aging and various diseases, such as diabetes and cardiovascular disorders. Research into 3-HMC’s formation and effects contributes to a broader understanding of AGE-related pathologies and their prevention.

Antioxidant and Radical Scavenging Activity

β-Carbolines, including 3-HMC, exhibit radical scavenging activity, which is important in the context of oxidative stress and its role in disease development . Investigating 3-HMC’s antioxidant properties can lead to insights into its potential therapeutic applications in conditions caused or exacerbated by oxidative damage.

Wirkmechanismus

Target of Action

The primary target of 3-Hydroxymethyl-beta-carboline is the benzodiazepine receptor . This receptor plays a crucial role in the central nervous system, mediating the effects of benzodiazepines, a class of drugs primarily used for treating anxiety and sleep disorders .

Mode of Action

This compound acts as an antagonist of the benzodiazepine receptor . It binds to this receptor and blocks its interaction with benzodiazepines, thereby inhibiting the anxiolytic (anti-anxiety) and anticonvulsant actions of these drugs .

Biochemical Pathways

It is known that the compound’s antagonistic action on the benzodiazepine receptor can influence various neural pathways involved in mood regulation, anxiety, and sleep .

Pharmacokinetics

Like other beta-carbolines, it is likely to be metabolized in the liver and excreted in the urine .

Result of Action

This compound has been shown to decrease sleep in a dose-dependent manner . At low doses, it can block the sleep-inducing effects of benzodiazepines without affecting sleep itself . At higher doses, it can increase wakefulness and sleep latency, suggesting an effect inverse to benzodiazepine sedation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that can affect drug metabolism. Specific studies on these aspects are currently lacking .

Safety and Hazards

Zukünftige Richtungen

Beta-carboline alkaloids, including 3-Hydroxymethyl-beta-carboline, have been in the focus of interest due to their diverse biological activities . Their pharmacological activity makes them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, or antimicrobial drug candidates . The growing potential inherent in them encourages many researchers to address the challenges of the synthesis of natural products containing complex beta-carboline frameworks .

Eigenschaften

IUPAC Name |

9H-pyrido[3,4-b]indol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-7-8-5-10-9-3-1-2-4-11(9)14-12(10)6-13-8/h1-6,14-15H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBYHTDUBNSBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215795 | |

| Record name | 3-Hydroxymethyl-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65474-79-5 | |

| Record name | 3-Hydroxymethyl-beta-carboline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065474795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxymethyl-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9H-pyrido[3,4-b]indol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYMETHYL-.BETA.-CARBOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00QJ5EQT3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Hydroxymethyl-beta-carboline interact with its target and what are the downstream effects?

A1: this compound acts as a benzodiazepine receptor antagonist. [, , ] It binds to the benzodiazepine binding site on the GABA-A receptor, blocking the actions of benzodiazepines. [, ] This antagonism can reverse the hypnotic effects of benzodiazepines like flurazepam, leading to decreased sleep. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't contain specific spectroscopic data, we can derive the following:

Q3: What are the in vivo effects of this compound on sleep?

A3: Studies in rats show that this compound can increase sleep latency, indicating a delay in falling asleep. [, ] Additionally, even at low doses that don't affect sleep alone, it can block the sleep-inducing effects of flurazepam. [] These findings suggest a potential role of benzodiazepine receptors in sleep regulation. [, ]

Q4: Are there any therapeutic effects of this compound on liver injury?

A4: While this compound itself isn't discussed in the context of liver injury, a structurally related compound, methyl (+)(3S)-1,2,3,4-tetrahydro-3-hydroxymethyl-beta-carboline-2- carbodithioate (THC), shows promising hepatoprotective effects. [, ] THC demonstrates therapeutic benefits in rat models of both acute and chronic liver injury induced by various hepatotoxic substances, including carbon tetrachloride. [, ]

Q5: What is known about the structure-activity relationship of beta-carbolines related to benzodiazepine receptor binding?

A5: Research on beta-carbolines reveals that fully aromatic beta-carbolines display higher potency for benzodiazepine receptors compared to their corresponding tetrahydro-beta-carboline derivatives. [] Introducing a carbonyl group (like CO2Me, COCH3, CHO) at the 3-position of beta-carbolines enhances in vitro potency, whereas alcohol substituents (CH2OH, CHOHCH3) decrease it. [] This highlights the significance of the carbonyl moiety for binding affinity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid](/img/structure/B1233470.png)

![[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1233472.png)

![[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate](/img/structure/B1233474.png)